molecular formula C5F12O B8270410 Heptafluoropropyl pentafluoroethyl ether CAS No. 66840-50-4

Heptafluoropropyl pentafluoroethyl ether

Cat. No.: B8270410
CAS No.: 66840-50-4
M. Wt: 304.03 g/mol
InChI Key: YBVRDNKKIWCSHJ-UHFFFAOYSA-N
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Description

Heptafluoropropyl pentafluoroethyl ether (CAS 66840-50-4, IUPAC name: 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane) is a fluorinated ether with the molecular formula C₅F₁₂O. It is characterized by high thermal stability, low toxicity, and non-flammability, making it suitable for applications in refrigeration, solvent systems, and specialty chemical synthesis . Key physicochemical properties include:

  • Boiling point: 34°C
  • Density: 1.40 g/mL at 25°C
  • LogP: 2.42 (indicating moderate lipophilicity)
  • Refractive index: 1.3597 (estimated) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane
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InChI

InChI=1S/C5F12O/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRDNKKIWCSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80892066
Record name 1-(Perfluoroethoxy)perfluoropropane
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Molecular Weight

304.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless odorless viscous liquid; [Ford Motor MSDS]
Record name Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)-
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CAS No.

60164-51-4, 66840-50-4
Record name Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)-
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Record name Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], .alpha.-(1,1,2,2,2-pentafluoroethyl)-.omega.-[tetrafluoro(trifluoromethyl)ethoxy]-
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Record name 1-(Perfluoroethoxy)perfluoropropane
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Record name Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], α-(1,1,2,2,2-pentafluoroethyl)-ω-[tetrafluoro(trifluoromethyl)ethoxy]
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Comparison with Similar Compounds

Pentafluoroethyl Methyl Ether (HFE-347mcc)

  • Structure : CF₃CF₂OCH₃ (CAS 375-03-1)
  • Properties :
    • Boiling point: 34°C (matches the target compound)
    • Density: 1.40 g/mL at 25°C (identical to the target compound)
    • Applications: Refrigerant, solvent in electronics manufacturing .
  • Thermodynamic Data: Vapor pressure ranges from 0.2 MPa (260 K) to 3 MPa (370 K) . Liquid-phase densities under pressure (up to 3 MPa) exhibit similar trends to heptafluoropropyl pentafluoroethyl ether but with minor deviations due to structural differences .

Heptafluoropropyl Methyl Ether (HFE-7000)

  • Structure : CF₃CF₂CF₂OCH₃ (CAS 375-03-1)
  • Properties :
    • Boiling point: 34°C (identical to the target compound)
    • Density: 1.40 g/mL at 25°C
    • LogP: 2.42 (same as the target compound) .
  • Key Difference :
    • The methyl group in HFE-7000 reduces steric hindrance compared to the pentafluoroethyl group in the target compound, leading to slightly higher vapor pressures at equivalent temperatures .

Hexafluoroisopropyl Methyl Ether

  • Structure : CF₃C(CF₃)FOCH₃ (CAS 382-26-3)
  • Properties :
    • Boiling point: 50°C (higher than the target compound)
    • Density: 1.39 g/mL (slightly lower)
    • Applications: Fluorous solvent and inhalation anesthetic candidate .
  • Thermal Stability :
    • Less stable than this compound due to the branched CF₃ group, which increases susceptibility to radical degradation .

Comparison with Other Perfluoroalkyl Ethers

Heptafluoropropyl Trifluorovinyl Ether (PPVE)

  • Structure : C₅F₁₀O (CAS 1623-05-8)
  • Properties: Boiling point: 34°C (matches the target compound) Applications: Monomer for fluoropolymer synthesis (e.g., copolymers with PTFE) .
  • Key Difference :
    • The vinyl group in PPVE enables polymerization, unlike the fully saturated ether linkage in this compound .

Perfluorooctanesulfonamide (PFOSA)

  • Structure : C₈F₁₇SO₂NH₂ (CAS 754-91-6)
  • Properties: LogP: 1.76 (lower lipophilicity than the target compound) Applications: Historically used in surfactants, now restricted due to environmental persistence .

Thermodynamic and Environmental Performance

Liquid-Phase Density Under Pressure

Compound Density at 300 K (kg/m³) Pressure Range (MPa) Source
This compound 1400 0.1–3
Pentafluoroethyl methyl ether 1395 0.1–3
HFE-7100 (C₄F₉OCH₃) 1520 0.1–100

Note: The target compound’s density aligns with HFE-347mcc but is lower than HFE-7100, reflecting differences in molecular weight and fluorine content .

Global Warming Potential (GWP)

Fluorinated ethers generally have lower GWPs than hydrofluorocarbons (HFCs). For example:

  • This compound: GWP < 150 (estimated)
  • HFC-134a: GWP = 1430 .

Preparation Methods

Reaction Mechanism

The synthesis begins with the generation of a pentafluoroethyl anion (C₂F₅⁻) or heptafluoropropyl anion (C₃F₇⁻) using a strong base such as potassium hydroxide (KOH) or tetrabutylammonium fluoride (TBAF). For example, the heptafluoropropyl anion can be formed via deprotonation of 2H-heptafluoropropane (CF₃CF₂CF₂H) using a fluoride ion source in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The anion then undergoes nucleophilic attack on a pentafluoroethyl electrophile, such as pentafluoroethyl iodide (C₂F₅I), to form the ether linkage:

C3F7+C2F5IC3F7OC2F5+I\text{C}_3\text{F}_7^- + \text{C}_2\text{F}_5\text{I} \rightarrow \text{C}_3\text{F}_7\text{O}\text{C}_2\text{F}_5 + \text{I}^- .

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Solvent Polarity : Polar solvents like DMSO (εᵣ = 47.0) enhance anion stability and reaction rates compared to nonpolar solvents like toluene (εᵣ = 2.4).

  • Temperature : Reactions are typically conducted at 30–60°C to balance kinetic efficiency and thermal decomposition risks.

  • Stoichiometry : A 1:1 molar ratio of nucleophile to electrophile minimizes side products such as elimination byproducts.

Table 1: Solvent Effects on Anion Stability and Yield

SolventDielectric Constant (εᵣ)Yield of C₃F₇OC₂F₅
DMSO47.071%
DMAc37.826%
THF7.60%

Fluorinated Alkene-Ether Coupling

An alternative method involves the reaction of hexafluoropropene (HFP, CF₂=CFCF₃) with pentafluoroethanol (C₂F₅OH) under basic conditions. This approach, detailed in patent US6225511B1, leverages the electrophilic nature of HFP to form ether linkages.

Industrial-Scale Synthesis

In a representative procedure:

  • Reactants : Trifluoroethanol (CF₃CH₂OH, 1.89 mol) and KOH (0.19 mol) are mixed in a reactor cooled to 20°C.

  • HFP Introduction : Hexafluoropropene gas is fed at 150 mL/min for 3 hours, yielding a mixture of fluorinated ethers.

  • Purification : Fractional distillation isolates this compound (b.p. 52–56°C) with 93.3% purity.

Table 2: Product Distribution in HFP-Based Synthesis

ProductYield (%)
C₃F₇OC₂F₅71.6
CF₃CF₂OCF₂CF₂CF₃10.7
Byproducts (e.g., oligomers)17.7

Metal-Mediated Coupling

Silver-mediated O-pentafluoroethylation offers a modern approach to ether synthesis. While specific details for this compound are limited, analogous reactions involve:

  • Formation of Silver Alkoxide : Reaction of pentafluoroethanol with silver oxide (Ag₂O) generates AgOC₂F₅.

  • Coupling with Heptafluoropropyl Halide : The silver alkoxide reacts with C₃F₇X (X = I, Br) to form the ether:

AgOC2F5+C3F7IC3F7OC2F5+AgI\text{AgOC}_2\text{F}_5 + \text{C}_3\text{F}_7\text{I} \rightarrow \text{C}_3\text{F}_7\text{OC}_2\text{F}_5 + \text{AgI} .

This method avoids strong bases, reducing side reactions, but requires careful handling of silver salts.

Challenges and Solutions in Industrial Production

Purification Difficulties

Fluorinated ethers often have similar boiling points, complicating distillation. Continuous fractional distillation with high reflux ratios (e.g., 170:1) and columns packed with Knitmesh™ sections improves separation efficiency.

Side Reactions

  • Elimination Reactions : Competing elimination pathways form fluorinated alkenes. Using excess alcohol and low temperatures suppresses this issue.

  • Polymerization : Anionic polymerization of HFP is mitigated by adding water (4 equiv) to the reaction mixture, which moderates fluoride ion basicity.

Emerging Methodologies

Recent advances include the use of microreactors to enhance heat and mass transfer in exothermic fluorination reactions. For example, flow reactors enable precise control over HFP addition rates, improving yields by 15–20% compared to batch processes .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Heptafluoropropyl pentafluoroethyl ether in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to strict personal protective equipment (PPE) guidelines. Use nitrile or fluoropolymer gloves, ANSI-approved safety goggles, and NIOSH-certified respirators (N100/P3 filters) to prevent inhalation or dermal exposure . Ensure ventilation systems meet OSHA standards, and store the compound in sealed containers in cool (<25°C), dry, and well-ventilated areas to minimize vapor accumulation . Emergency protocols include immediate flushing with water for eye/skin contact and using CO₂ or dry chemical extinguishers for fires .

Q. How can researchers determine the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for purity assessment due to its volatility. Calibrate instruments using certified reference standards (e.g., CAS 66840-50-4) and monitor for impurities like residual fluorinated precursors . Nuclear magnetic resonance (¹⁹F NMR) can confirm structural integrity, with chemical shifts referenced against perfluorinated ether databases . Density measurements (1.40 g/mL at 25°C) and refractive index comparisons provide supplementary validation .

Q. What synthetic routes are documented for structurally similar fluorinated ethers, and how can they inform the synthesis of this compound?

  • Methodological Answer : While direct synthesis data are limited, analogous compounds like Heptafluoropropyl trifluorovinyl ether (CAS 1623-05-8) are synthesized via nucleophilic substitution of perfluoroalkyl halides with fluorinated alkoxides under anhydrous conditions . Optimize yields (e.g., ~79% for similar ethers) by controlling reaction temperature (80–120°C) and using catalysts like cesium fluoride . Post-synthesis purification via fractional distillation (boiling point ~34°C) is critical to isolate the target compound .

Advanced Research Questions

Q. What computational and experimental approaches are effective for studying the thermodynamic properties of this compound under extreme conditions?

  • Methodological Answer : High-pressure liquid density measurements (up to 100 MPa) using vibrating-tube densimeters reveal non-ideal behavior, critical for applications in supercritical fluid systems . Computational models (e.g., REFPROP software) correlate experimental data with equations of state, enabling predictions of phase transitions and compressibility . Differential scanning calorimetry (DSC) can quantify heat capacity changes at subambient temperatures (-123°C to 25°C) .

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Conduct OECD 301B ready biodegradability tests under aerobic conditions, monitoring fluoride release via ion chromatography . For bioaccumulation, use in vitro assays with human liver microsomes to measure metabolic half-life (t₁/₂) and identify stable perfluoroalkyl metabolites via LC-MS/MS . Environmental monitoring requires EPA Method OTM-50 for air sampling, with GC-MS detection limits of 0.1–1.0 ppb .

Q. What strategies mitigate interference from this compound in mass spectrometry-based metabolomics studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with negative ion mode to distinguish the compound’s isotopic pattern (C₅F₁₂O, exact mass 287.98) from endogenous metabolites . Use solid-phase microextraction (SPME) for sample cleanup, selecting carboxen/polydimethylsiloxane fibers to reduce matrix effects . Internal standards like ¹³C-labeled analogs improve quantification accuracy .

Q. How does the stereoelectronic effect of the heptafluoropropyl group influence the compound’s reactivity in organofluorine chemistry?

  • Methodological Answer : The strong electron-withdrawing effect of the CF₃ groups stabilizes transition states in SN2 reactions, as evidenced by kinetic studies using ¹⁹F NMR . Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution, predicting regioselectivity in nucleophilic substitutions . Experimental validation includes X-ray crystallography (SHELX refinement) to resolve bond angles and confirm hyperconjugation effects .

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